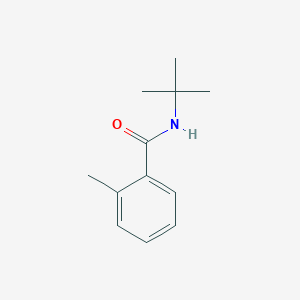

N-T-Butyl-2-methylbenzamide

Description

Contextualization within Amide Chemistry Research

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding widespread use in the pharmaceutical and polymer industries. Research in amide chemistry is vast and continually evolving, with a significant focus on developing novel and efficient synthetic methods. The synthesis of N-substituted amides, such as N-t-butyl-2-methylbenzamide, is a key area of this research.

Traditional methods for amide bond formation often require the conversion of carboxylic acids into more reactive species like acid chlorides. smolecule.com However, contemporary research emphasizes more direct and atom-economical approaches. One such efficient method for preparing N-tert-butylamides is the Ritter-type reaction, which can utilize a recyclable heterogeneous catalyst to react nitriles with a source of the tert-butyl group, such as tert-butyl acetate (B1210297). lookchem.com The development of such selective amidation techniques is crucial for creating complex molecules with desired functionalities. The stability and reactivity of the amide bond in molecules like this compound are central to their application, influencing everything from their biological activity to their utility as chemical intermediates.

Significance of the N-Tert-Butyl Moiety in Molecular Design

The tert-butyl group, a large and bulky alkyl substituent, plays a critical role in molecular design and is frequently incorporated into molecules in medicinal chemistry and materials science. researchgate.net Its primary influence stems from its steric hindrance, which can shield adjacent functional groups from unwanted chemical or enzymatic degradation, thereby increasing the metabolic stability of a drug candidate. researchgate.nethyphadiscovery.com This "steric shield" effect is a common strategy to improve a molecule's pharmacokinetic profile. hyphadiscovery.com

In addition to providing stability, the tert-butyl group can enhance the potency and specificity of a compound for its biological target. hyphadiscovery.com For instance, in the case of the antiretroviral drug nelfinavir, a tert-butylcarboxamide moiety fits effectively into a subsite of the HIV-1 protease enzyme. hyphadiscovery.com The hydrophobic nature of the tert-butyl group also adds lipophilic character, which can be crucial for a molecule's ability to cross cell membranes. hyphadiscovery.comsolubilityofthings.com However, this group is not inert and can be subject to metabolism by cytochrome P450 enzymes, typically through hydroxylation. hyphadiscovery.com The strategic placement of a tert-butyl group, as seen in this compound, is therefore a key consideration for chemists aiming to fine-tune the properties of a molecule. researchgate.net

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its structural analogues spans several areas, primarily leveraging the unique properties conferred by the benzamide (B126) core and the N-tert-butyl group.

One significant research trajectory is its use as an intermediate and a structural motif in the development of new bioactive compounds. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comorientjchem.org Analogues of this compound have been investigated for various therapeutic applications. For example, N-tert-butyl isoquine (B1199177) was rationally designed and evaluated as a next-generation antimalarial drug candidate, showing excellent activity against Plasmodium falciparum. researchgate.net Similarly, other substituted N-tert-butylbenzamides have been explored for their potential in treating Parkinson's disease. google.com

The compound also finds application in agrochemistry, where it is used as an active ingredient in insect repellent formulations. lookchem.com This application leverages the specific chemical properties of the molecule to deter pests.

Furthermore, the study of analogues where the tert-butyl group is replaced by other functionalities is an active area of research. Isosteric replacement, where a group is swapped for another with similar physical or chemical properties, is a common strategy in drug discovery. For instance, the 1-trifluoromethyl-cyclobutyl group has been evaluated as a mimic for the tert-butyl group, demonstrating that such a substitution can preserve or sometimes enhance bioactivity and metabolic resistance. acs.org The synthesis of various structural analogues, such as those with different substituents on the benzene (B151609) ring or modifications to the amide group, allows researchers to build structure-activity relationships and optimize compounds for specific targets. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent | Primary Research Context |

| N-tert-Butyl-2-methylbenzamide | C12H17NO | 191.27 | - | Insect repellents, chemical intermediate lookchem.com |

| N-(tert-Butyl)-4-methylbenzamide | C12H17NO | 191.27 | Methyl group at para-position instead of ortho-position guidechem.com | Investigated for activity against Parkinson's disease google.com |

| N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | 222.24 | Nitro group at para-position, no methyl group smolecule.com | Intermediate for synthesizing pharmaceuticals smolecule.com |

| N-tert-Butyl isoquine | C20H23N3O | 337.42 | Complex quinoline (B57606) structure attached to the amide | Antimalarial drug development researchgate.net |

| N-tert-butyl-2-(methylthio)benzamide | C12H17NOS | 223.33 | Methylthio group at ortho-position instead of methyl chemsrc.com | Chemical synthesis and research chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVJWMYCHXFRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408025 | |

| Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104847-07-6 | |

| Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Studies of N T Butyl 2 Methylbenzamide

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For N-t-butyl-2-methylbenzamide, these studies have elucidated its electronic characteristics and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a important tool in studying benzamide (B126) derivatives. rsc.org DFT calculations allow for the investigation of molecular structure, vibrational frequencies, and electronic properties. lookchem.comresearchgate.net For instance, studies on similar benzamide structures have utilized DFT to understand the effects of substituents on the electronic environment of the molecule. researchgate.net The geometry of the molecule, including bond lengths and angles, can be optimized to its lowest energy state, providing a realistic 3D model. researchgate.net

Furthermore, DFT is employed to calculate various molecular descriptors that help in predicting the reactivity and stability of this compound. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. researchgate.net

Control experiments and DFT calculations have been performed to gain insight into the reactivity and selectivity of related compounds. lookchem.com In studies of ruthenium-catalyzed reactions involving N-methylbenzamide, DFT was used to elucidate the reaction mechanism, showing that the active catalyst was an ionic form of ruthenium. rsc.org

Molecular Simulation and Multiscale Modeling Approaches

Molecular simulation and multiscale modeling approaches bridge the gap between quantum mechanical descriptions and macroscopic properties. ethz.ch These methods allow for the study of complex systems over longer time scales and larger system sizes than what is feasible with purely quantum mechanical methods. pageplace.de For this compound, multiscale modeling can be used to simulate its behavior in different environments, such as in solution or interacting with a biological target. This can involve combining quantum mechanics (QM) for the reactive center with molecular mechanics (MM) for the surrounding environment (QM/MM methods).

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of how ligands interact with their receptors over time. google.comacs.org

For this compound and its analogs, MD simulations are crucial for understanding their flexibility and preferred conformations. The t-butyl group and the methyl group on the benzamide core can rotate, leading to different spatial arrangements of the molecule. MD simulations can reveal the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might bind to a receptor, as the binding affinity can be highly dependent on the ligand's conformation. pageplace.de

In the context of ligand-receptor interactions, MD simulations are used to refine docking poses and to calculate binding free energies. researchgate.netunito.it After an initial docking of this compound into a receptor's active site, an MD simulation can be run to observe the stability of the binding pose and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. tandfonline.com The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used to assess the stability of the binding. acs.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Evaluation

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. researchgate.net Various in silico tools and models are available to predict these properties for compounds like this compound. rsdjournal.orgbiotechnologia-journal.orgmdpi.com

Key ADME properties that are commonly predicted include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted. Lipinski's rule of five is a well-known guideline to evaluate drug-likeness and potential for good oral absorption. rsdjournal.orgbiotechnologia-journal.org

Distribution: Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). mdpi.com

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether the compound is likely to be a substrate or inhibitor of specific CYP isoforms. mdpi.com

Excretion: Properties like total clearance and the likelihood of renal excretion are estimated.

These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org

Docking and Virtual Screening Methodologies in Lead Identification

Molecular docking and virtual screening are powerful computational techniques used to identify potential drug candidates from large compound libraries. researchgate.netchemrxiv.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies can be performed against a specific biological target to predict its binding mode and affinity. The process involves generating a set of possible conformations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding energy. acs.org

Virtual Screening extends the concept of docking to large libraries of compounds. nih.gov If this compound were part of a virtual library, it would be docked against a target of interest, and its docking score would be compared to those of other compounds in the library to prioritize candidates for experimental testing. researchgate.net This approach significantly accelerates the initial stages of drug discovery by focusing resources on the most promising molecules. chemrxiv.org

Structure-Activity Relationship (SAR) Computational Analysis

Computational Structure-Activity Relationship (SAR) analysis aims to understand how changes in the chemical structure of a compound affect its biological activity. biotechnologia-journal.orgoup.com For this compound and its analogs, computational SAR studies can be conducted to guide the optimization of its properties.

This can involve creating a library of virtual analogs by modifying the substituents on the benzamide scaffold. For each analog, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. These descriptors are then correlated with the predicted or experimentally determined biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. conicet.gov.ar

For example, a QSAR model could be developed to predict the repellent activity of carboxamides, as has been done for related compounds. oup.com Such models can identify which structural features are most important for activity, providing valuable guidance for the design of new, more potent compounds.

Spectroscopic and Crystallographic Studies for Elucidating Molecular Interactions and Structure

Advanced Vibrational Spectroscopy (e.g., FTIR) in Solvent-Solute Interaction Studies

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for investigating the interactions between a solute and solvent. Studies on related N-substituted benzamides demonstrate that the solvent environment significantly influences the vibrational frequencies of key functional groups, such as the carbonyl (C=O) and amide (N-H) groups.

Research on N-tert-butyl benzamide (B126), a structurally similar compound, involved infrared spectroscopy studies in twelve different organic solvents to probe solvent-solute interactions. researchgate.net The study correlated the wavenumber of the carbonyl stretching vibration, ν(C=O), with various solvent parameters, including the solvent acceptor number (AN) and linear solvation energy relationships (LSER). researchgate.net For N-tert-butyl benzamide, a significant correlation was found between the position of the carbonyl band and these empirical parameters. researchgate.net This suggests that both self-association of the amide and steric effects are primary factors determining the position of the C=O band in the IR spectra. researchgate.net The interaction between the amide and polar solvents was verified by these trends. researchgate.net

The self-association of amides through hydrogen bonding is a crucial factor. Studies on isomeric N-butylacetamides have shown that self-association decreases with increased steric hindrance from the butyl group, in the order: N-n-butylacetamide > N-isobutylacetamide > N-sec-butylacetamide > N-tert-butylacetamide. researchgate.net This highlights the significant role the bulky tert-butyl group plays in modulating intermolecular interactions.

Table 1: Key FTIR Data for Related Amide Compounds

| Compound/Feature | Bond/Vibration | Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide | N–H stretch | ~3300 | Data inferred from analogues. |

| C=O stretch (amide) | ~1650 | Data inferred from analogues. | |

| N-(1,3-dioxoisoindolin-2yl)benzamide | ν(N-H) | 3315 | Experimental value. researchgate.net |

| ν(C=O) of ring | 1790, 1739 | Experimental values. researchgate.net |

This interactive table is based on data from analogous compounds to provide context for the expected vibrational frequencies in N-t-butyl-2-methylbenzamide.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom.

Dynamic NMR studies on secondary amides have revealed unexpected variability in the librational dynamics of the amide plane, which appears to be related to the torsional angles of the flanking alkyl groups. acs.org Solid-state NMR measurements show that amides can librate out of plane by 8–15°. acs.org For this compound, the steric bulk of the tert-butyl and 2-methyl groups would likely influence these dynamics significantly.

Table 2: Predicted and Analogous NMR Chemical Shifts (δ in ppm)

| Group | Predicted ¹H Shift (CDCl₃) | Analogous ¹³C Shift (CDCl₃) | Reference Compound |

|---|---|---|---|

| tert-Butyl (CH₃)₉ | ~1.3 - 1.5 | ~28 (C(CH₃)₃), ~51 (C(CH₃)₃) | N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide |

| Aromatic CH₃ | ~2.4 | ~24 | 2-Methylbenzamide rsc.org |

| Aromatic Protons | ~7.2 - 7.7 | ~127 - 142 | 2-Methylbenzamide rsc.org |

| Amide NH | ~6.3 (broad) | - | Benzamide rsc.org |

This interactive table provides predicted chemical shifts based on data from structurally similar compounds.

Mass Spectrometry (MS) in Mechanistic Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which can help in elucidating reaction mechanisms. The molecular weight of this compound is 191.27 g/mol . sigmaaldrich.com

The fragmentation of amides in MS often follows predictable pathways. libretexts.org For aromatic amides, the molecular ion peak is typically strong. libretexts.org Key fragmentation patterns for related structures include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group. For N-substituted amides, this can involve the loss of the alkyl group on the nitrogen.

McLafferty Rearrangement: Primary amides often show a base peak due to this rearrangement. libretexts.org

Loss of the tert-butyl group: A common fragmentation for tert-butyl containing compounds is the loss of the tert-butyl radical (•C(CH₃)₃), leading to a prominent [M-57] peak.

Formation of acylium ion: Cleavage of the C-N bond can lead to the formation of a stable acylium ion. For this compound, this would correspond to the 2-methylbenzoyl cation at m/z 119.

Studies on the fragmentation of ionized tert-butylnaphthalenes, which also feature a tert-butyl group attached to an aromatic system, show that the primary fragmentation is the loss of a methyl radical, followed by further fragmentation. researchgate.net This suggests that for this compound, initial loss of a methyl group from the tert-butyl moiety could also be a possible pathway.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 191 | [M]⁺ | Molecular Ion |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 134 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical |

| 119 | [CH₃C₆H₄CO]⁺ | Cleavage of the amide C-N bond to form the 2-methylbenzoyl cation |

This interactive table outlines the expected fragmentation patterns based on general principles of mass spectrometry and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

In a study of N,N'-tetramethylene di-para-tert-butyl benzamide, a related molecule, the conformation of the aliphatic chain was found to be tgtttg-t (t = trans, g = gauche). cdnsciencepub.com The dihedral angle between the aromatic ring and the amide plane in these types of molecules is typically around 30°. cdnsciencepub.com The molecules are interconnected by nearly linear hydrogen bonds. cdnsciencepub.com

The bulky tert-butyl group is known to induce specific crystal packing patterns. In the solid state, this compound would be expected to form hydrogen bonds via its N-H group to the carbonyl oxygen of an adjacent molecule, creating chains or more complex three-dimensional networks, though these interactions might be sterically hindered. cdnsciencepub.comresearchgate.net

Table 4: Representative Crystallographic Data for an Analogous Compound (N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.7608(2) |

| b (Å) | 15.3483(4) |

| c (Å) | 13.6538(3) |

| β (°) | 94.283(2) |

| V (ų) | 1621.8 |

| Z | 4 |

This interactive table shows crystallographic data for a related benzamide derivative to illustrate typical parameters. researchgate.net

Pharmacological and Biological Activity Profiling of N T Butyl 2 Methylbenzamide Derivatives

Receptor Binding and Modulation Studies

The sigma-2 receptor (S2R), now identified as transmembrane protein 97 (TMEM97), is a significant target in the study of various disease states, including cancer and neurological disorders. mdpi.comresearchgate.net S2R is often found in complex with other proteins, such as the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), and these interactions are crucial for its function. nih.gov

Derivatives of benzamide (B126) have been explored as ligands for S2R. researchgate.net The binding of these ligands can modulate the interactions between S2R (TMEM97) and its partner proteins. mdpi.com For instance, the interaction between TMEM97 and the translocator protein (TSPO) can be influenced by S2R ligands. mdpi.comresearchgate.net This modulation of protein-protein interactions (PPIs) is a key mechanism through which these compounds exert their biological effects. nih.gov The affinity of these ligands for the S2R is a critical factor, with some compounds exhibiting high affinity in the nanomolar range. researchgate.net The structural features of the benzamide scaffold are crucial for this binding, and modifications to this structure can significantly impact affinity and selectivity for the S2R. researchgate.net

Table 1: Sigma-2 Receptor (S2R) Binding Affinities of Representative Ligands

| Compound | Target | Binding Affinity (Kd/Ki) | Cell Line/System |

|---|---|---|---|

| RHM-4 | S2R/TMEM97 | 1.37 nM (Kd) | Primary rat neurons nih.gov |

| Flexible Benzimide Analog | S2R | 5.74 nM (Ki) | Not specified researchgate.net |

| Rigidified Benzimide Analog | S2R | 3.56 nM (Ki) | Not specified researchgate.net |

This table presents the binding affinities of select ligands to the Sigma-2 Receptor (S2R), also known as TMEM97. The data is compiled from studies investigating ligand-receptor interactions.

Cereblon (CRBN) is an E3 ubiquitin ligase substrate receptor that has gained prominence as a target for therapeutic intervention, particularly in the field of targeted protein degradation (TPD). nih.govnih.gov The development of proteolysis-targeting chimeras (PROTACs) and molecular glues that recruit CRBN has revolutionized drug discovery. sygnaturediscovery.combmglabtech.com These molecules facilitate the ubiquitination and subsequent proteasomal degradation of specific target proteins. nih.govrsc.org

Benzamide derivatives have been successfully developed as novel, non-phthalimide binders of CRBN. nih.govchemrxiv.org These derivatives are designed to mimic the binding of endogenous CRBN substrates. acs.org The introduction of fluorine atoms into the benzamide scaffold has been shown to increase binding affinity for CRBN. nih.govchemrxiv.org For example, a fluorinated benzamide derivative exhibited a lower IC50 value (63 ± 16 µM) compared to its non-halogenated counterpart, indicating higher affinity. chemrxiv.org These benzamide-based CRBN binders have been incorporated into PROTACs to effectively degrade target proteins like BRD4 and HDAC6. nih.govacs.org A key advantage of these novel binders is their improved chemical stability and reduced induction of off-target neosubstrate degradation compared to traditional immunomodulatory drugs (IMiDs). nih.govacs.org

Table 2: Cereblon (CRBN) Binding and Degradation Data for Benzamide Derivatives

| Compound | CRBN Binding (IC50) | Target Protein Degraded | Cell Line |

|---|---|---|---|

| Fluorinated Benzamide (8d) | 63 ± 16 µM | Not Applicable | Not specified chemrxiv.org |

| Benzamide-based PROTAC | Not specified | BRD4, HDAC6 | Not specified nih.gov |

| CRBN PROTAC® 14a | Not Applicable (DC50 = 200 nM for CRBN) | Cereblon | HEK293 cells bio-techne.comrndsystems.com |

This table summarizes the Cereblon (CRBN) binding affinity and degradation capabilities of various benzamide-related compounds, including direct binders and PROTACs.

Enzyme Inhibition Mechanisms and Kinetics

Receptor tyrosine kinases (RTKs) are a class of enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and metabolism. researchgate.net Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic inhibitors. semanticscholar.org Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs. acs.org

N-(benzimidazol-2-yl-methyl) benzamide derivatives have been designed and synthesized as potential tyrosine kinase inhibitors. researchgate.net These compounds have shown cytotoxic activity against cancer cell lines, such as breast (T47D) and lung (A549) cancer cells, while being less active against normal cells. researchgate.net Docking studies suggest that these benzamide derivatives can bind to the kinase domain of RTKs. researchgate.net The development of such inhibitors often involves creating a pharmacophore model to guide the design of compounds that can fit into the active site of the target kinase. nih.gov

Table 3: Inhibitory Activity of Benzamide Derivatives against Tyrosine Kinases

| Compound | Target Kinase | IC50 | Cell Line |

|---|---|---|---|

| Compound 1 (NG25) | TAK1 | 149 nM | Biochemical Assay nih.govacs.org |

| Compound 2 | TAK1 | 41 nM | Biochemical Assay nih.govacs.org |

| Compound 1 (NG25) | MAP4K2 | 22 nM | Biochemical Assay nih.govacs.org |

| Compound 2 | MAP4K2 | 98 nM | Biochemical Assay nih.govacs.org |

| Compound 4f | Not specified (tested for cytotoxicity) | Not specified | A549 (lung cancer) researchgate.net |

This table provides the half-maximal inhibitory concentrations (IC50) of specific benzamide derivatives against various tyrosine kinases, as determined in biochemical or cell-based assays.

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). rsc.orgnih.gov EZH2 catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a modification associated with gene silencing. nih.govnih.gov Overexpression or mutation of EZH2 is implicated in various cancers, making it a validated therapeutic target. rsc.orgnih.gov

Certain N-t-butyl-2-methylbenzamide derivatives have been investigated for their potential to inhibit EZH2. The development of potent and selective EZH2 inhibitors is an active area of research. rsc.orggoogle.com These inhibitors can be competitive with the cofactor S-adenosyl-L-methionine (SAM) and can decrease the global levels of H3K27 methylation in cancer cells. rsc.org This leads to the derepression of PRC2 target genes and can induce cell cycle arrest and apoptosis in lymphoma cells. rsc.orgnih.gov For example, the EZH2 inhibitor tazemetostat (B611178) (EPZ-6438) has shown efficacy in both wild-type and mutant EZH2-driven cancers. nih.gov

Table 4: EZH2 Inhibitory Activity

| Compound | Target | IC50 | Selectivity |

|---|---|---|---|

| SKLB1049 | EZH2WT | 7.3 nM | ~12-fold vs EZH1 rsc.org |

| 10d | EZH2WT | Not specified (improved potency) | Not specified rsc.org |

| Tazemetostat (EPZ-6438) | EZH2 (WT and mutant) | 9 nM (for H3K27 methylation reduction) | Targets both WT and mutant forms nih.gov |

This table shows the inhibitory activity of different compounds against the EZH2 enzyme, highlighting their potency and, where available, their selectivity.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. researchgate.netnih.gov While AChE is predominant in a healthy brain, BChE activity increases in the brains of Alzheimer's patients. researchgate.net Therefore, dual or selective BChE inhibitors are of significant interest. nih.gov

Derivatives of benzamide have been explored as inhibitors of both AChE and BChE. mdpi.com For instance, a series of 2-benzoylhydrazine-1-carboxamides, which share a structural resemblance to benzamides, have demonstrated dual inhibition of both enzymes, with IC50 values in the micromolar range. mdpi.com Some of these compounds showed inhibitory potency comparable to or better than the established drug rivastigmine. mdpi.com The mechanism of action for these inhibitors is suggested to be non-covalent, with the compounds binding near the catalytic triad (B1167595) of the enzymes. mdpi.com

Table 5: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

| Compound Series | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 mdpi.com |

| 2-benzoylhydrazine-1-carboxamides (methyl derivatives) | AChE | 44–100 mdpi.com |

| 2-benzoylhydrazine-1-carboxamides (methyl derivatives) | BChE | from 22 mdpi.com |

This table presents the range of IC50 values for different series of benzamide-related compounds against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Cytotoxicity and Anticancer Activity Evaluation in Cell Lines

The evaluation of this compound derivatives has demonstrated notable cytotoxic effects against various cancer cell lines. These compounds are part of a broader group of benzamide derivatives that have been investigated for their potential as antineoplastic agents. nih.gov

Studies on related benzamide and thiourea (B124793) derivatives have shown significant activity. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea displayed cytotoxic properties against MCF-7, T47D, and HeLa cancer cell lines. jppres.com Similarly, a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives were tested against colon carcinoma HCT-116 cells, with some analogues showing potent anticancer effects. orientjchem.org Specifically, 3,4,5-trihydroxy-N-tert-butyl-benzamide showed higher anticancer activity against HCT-116 cells compared to its linear-chain counterpart. orientjchem.org

In a study on N-(benzimidazol-2-yl-methyl) benzamide derivatives, most of the synthesized compounds were active against the T47D breast cancer cell line, and one compound was also active against the A549 lung cancer cell line. researchgate.net These findings highlight the potential of the benzamide scaffold in developing new anticancer therapies.

Interactive Table: Cytotoxicity of Benzamide and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity/IC50 Value | Reference |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Cytotoxic | jppres.com |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | HCT-116 | IC50: 0.16 µM | orientjchem.org |

| N-(benzimidazol-2-yl-methyl) benzamide derivatives | T47D (breast cancer) | Active | researchgate.net |

| N-(benzimidazol-2-yl-methyl) benzamide derivative (4f) | A549 (lung cancer) | Active | researchgate.net |

| Halogenated Benzothiadiazine Derivatives | Triple-negative breast cancer | IC50 of 2.93±0.07 μM for the most potent derivative | nih.gov |

Mechanism of Action in Cancer Cell Proliferation Inhibition

The anticancer activity of benzamide derivatives is often attributed to their ability to interfere with key cellular pathways involved in cancer cell proliferation. One of the primary mechanisms investigated is the inhibition of specific enzymes that are overexpressed in cancer cells.

Receptor tyrosine kinases (RTKs) are a major target for many anticancer drugs. researchgate.net Some benzamide derivatives have been designed as potential tyrosine kinase inhibitors. researchgate.net For example, in silico studies predicted that N-(4-t-butylbenzoyl)-N'-phenylthiourea could exhibit its cytotoxic effects by targeting the epidermal growth factor receptor (EGFR), a type of RTK. jppres.com

Another mechanism involves the inhibition of mitochondrial respiratory complex II (succinate dehydrogenase), which can lead to selective cytotoxicity in cancer cells. nih.gov Furthermore, some derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov The inhibition of the Akt and ERK signaling pathways, which are crucial for cell survival and proliferation, has also been identified as a potential mode of action for some pyrazolopyridine derivatives, which share structural similarities with benzamides. nih.gov

Impact on Cell Cycle Regulation

Derivatives of benzamide have been shown to exert their antiproliferative effects by disrupting the normal progression of the cell cycle in cancer cells. This disruption prevents the cells from dividing and leads to a halt in tumor growth.

For instance, chromone-nitrogen mustard derivatives have been observed to cause an arrest in the G2/M phase of the cell cycle in MDA-MB-231 breast cancer cells. nih.gov As the concentration of the tested compound increased, the percentage of cells in the G2/M phase also increased, while the percentage of cells in the G1 phase decreased. nih.gov In another study, novel substituted pyrazolo[3,4-c]pyridin-5-ylamidines induced a G0/G1 arrest in HT-1080 fibrosarcoma cells. nih.gov Similarly, certain 2-aminopurine (B61359) derivatives, which were designed as CDK2 inhibitors, demonstrated the ability to regulate the cell cycle. frontiersin.org

Antimicrobial and Antitubercular Activity

This compound derivatives belong to a larger family of compounds that have been explored for their antimicrobial properties. These compounds have shown activity against a range of bacterial and mycobacterial strains, including those resistant to existing drugs.

Assessment against Bacterial Strains and MIC Determination

The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Various benzamide and related heterocyclic derivatives have demonstrated significant antibacterial activity. For example, certain benzimidazole (B57391) derivatives have shown potent activity against S. aureus and E. coli. frontiersin.org In one study, a marine bisindole alkaloid and its synthetic derivatives were tested against several microbial strains, with some compounds showing MIC values as low as 8 µg/mL against E. coli and S. aureus. researchgate.net Thiourea derivatives have also been reported to have moderate antibacterial effects against strains like E. coli, S. flexneri, P. aeruginosa, and S. typhi. nih.gov

In the context of antitubercular activity, derivatives of nitrobenzothiazinone have shown excellent potency against Mycobacterium tuberculosis H37Ra, with MIC values in the nanomolar range. rsc.org Diospyrin derivatives have also been investigated for their activity against M. tuberculosis, with a novel aminoacetate derivative showing an MIC of 50 mg/L against a drug-susceptible strain. nih.gov

Interactive Table: Minimum Inhibitory Concentration (MIC) of Benzamide and Related Derivatives

| Derivative Class | Bacterial Strain | MIC Value | Reference |

| Marine bisindole alkaloid derivative | E. coli ATCC 35218 | 8 µg/mL | researchgate.net |

| Marine bisindole alkaloid derivative | S. aureus ATCC 43387 | 8 µg/mL | researchgate.net |

| Nitrobenzothiazinone derivative (3o) | M. tuberculosis H37Ra | 8 nM | rsc.org |

| 2,5-dimethylpyrrole derivatives | M. tuberculosis (H37Rv) | 0.40->25 µg/mL | ucl.ac.uk |

| Benzothiazole (B30560) derivative (16c) | S. aureus | 0.025 mM | nih.gov |

| Diospyrin aminoacetate derivative | M. tuberculosis H37Rv | 50 mg/L | nih.gov |

Enzymatic Inhibition Mechanisms in Antibacterial Activity

The antibacterial action of this compound derivatives and related compounds can often be traced to the inhibition of essential microbial enzymes. By targeting these enzymes, the compounds disrupt vital cellular processes, leading to bacterial death.

One such mechanism is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. New benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the DHPS enzyme, with some compounds showing significant inhibitory activity. nih.gov Another identified target is sortase A, an enzyme found in Gram-positive bacteria that is involved in anchoring surface proteins to the cell wall. Inhibition of sortase A can disrupt bacterial adhesion and virulence. researchgate.net The antibacterial properties of N-tert-Butyl-4-nitrobenzamide are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes through redox reactions involving the nitro group. smolecule.com

Structure-Activity Relationship (SAR) in Biological Context

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties and structural features that are crucial for their pharmacological effects.

For benzimidazole derivatives, the presence of specific substituents has been shown to influence their antimicrobial properties. nih.gov For example, the presence of an electron-withdrawing group can contribute to improved antimicrobial activity. nih.gov The position of substituents on the benzimidazole nucleus also plays a critical role. frontiersin.org In a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino part of the structure, as well as the size of the substituents, strongly influenced their activity and cytotoxicity. researchgate.net

In the context of anticancer activity, the lipophilicity and electronic properties of substituents can affect the cytotoxic potency. For instance, the addition of a -4-t-butyl group, which has high lipophilic properties, was suggested to produce stronger cytotoxic activity at the EGFR than other groups. jppres.com For 3,4,5-trihydroxy-N-alkyl-benzamides, a branched aliphatic carbon chain, such as in the N-sec-butyl and N-tert-butyl derivatives, resulted in higher anticancer activity against HCT-116 cells compared to a linear chain. orientjchem.org These SAR insights are crucial for the rational design and optimization of new derivatives with enhanced therapeutic potential. researchgate.net

Influence of Substituents on Biological Potency

The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the benzamide core. While direct and extensive research on the specific this compound scaffold is limited, structure-activity relationship (SAR) studies on closely related benzamide derivatives provide valuable insights into how modifications can modulate biological effects. These studies demonstrate that even minor changes to the chemical structure can lead to substantial differences in pharmacological activity.

Research into a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has shed light on their anti-inflammatory potential. In these studies, the core structure, which includes a tert-butyl group, was maintained while various substituents were introduced onto the benzoyl group. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, with results indicating a clear dependence on the type of substituent.

For instance, derivatives with electron-donating groups, such as a methyl group at the para-position of the benzoyl ring, exhibited notable anti-inflammatory effects. Conversely, the introduction of electron-withdrawing groups, like a nitro group, also resulted in significant activity. The position of the substituent was also found to be a critical factor. A derivative with an iodo substituent at the ortho-position of the benzoyl ring showed promising activity. nih.gov

Below is an interactive data table summarizing the anti-inflammatory activity of selected tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives.

| Compound ID | Substituent on Benzoyl Ring | % Inhibition of Paw Edema |

| 4a | 4-Nitro | 62.5 |

| 4b | 4-Methyl | 58.3 |

| 4c | 2-Nitro | 54.2 |

| 4d | 2-Iodo | 66.7 |

| 4e | 3-Nitro | 50.0 |

| 4f | 4-Chloro | 45.8 |

| 4g | 2-Chloro | 41.7 |

| 4h | 3-Chloro | 37.5 |

| 4i | 2-Methyl | 33.3 |

| 4j | 3-Methyl | 29.2 |

| Indomethacin (Standard) | - | 70.8 |

| Data sourced from a study on tert-butyl (substituted benzamido)phenylcarbamate derivatives, which are structurally related to this compound. nih.gov |

In another example concerning N-tert-Butyl-4-nitrobenzamide, the nitro group plays a crucial role in its observed antibacterial properties. This is attributed to the group's ability to participate in redox reactions, which can lead to the generation of reactive intermediates that are damaging to bacterial cells. smolecule.com The reduction of the nitro group can lead to the formation of N-tert-Butyl-4-aminobenzamide, a compound with different biological and chemical properties. smolecule.com This highlights how a single substituent can be a key pharmacophore, directly contributing to the molecule's mechanism of action.

These examples from related structures underscore the principle that the electronic properties (electron-donating vs. electron-withdrawing) and the steric properties (size and position) of substituents are pivotal in determining the biological potency of benzamide derivatives.

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the biological activity of many pharmaceutical compounds. For derivatives of this compound, which may possess chiral centers or exhibit rotational isomerism, the specific stereoisomer can have a profound impact on its interaction with biological targets such as enzymes and receptors.

Although specific studies on the stereochemical influence on the bioactivity of this compound derivatives are not extensively documented, general principles from medicinal chemistry and studies on related chiral molecules provide a strong basis for its importance. It is well-established that different enantiomers or diastereomers of a drug can exhibit widely varying pharmacological activities, with one isomer often being significantly more potent or having a different biological effect than the others. researchgate.net This is because biological macromolecules, being chiral themselves, can differentiate between the stereoisomers of a drug molecule, leading to differences in binding affinity and efficacy.

For example, in the field of agrochemicals, which often shares structural motifs with pharmaceuticals, the commercialization of single, more active stereoisomers over racemic mixtures is a growing trend, driven by the desire for increased efficacy and better environmental profiles. researchgate.net

The synthesis of chiral molecules, such as certain bioactive natural products, often requires careful control of stereochemistry to achieve the desired biological effect. For instance, the synthesis of 3-arylphthalides and related anticancer agents from N-butyl-2-benzyloxybenzamides involves stereospecific reactions where the spatial arrangement of the substituents is crucial for the final product's activity. researchgate.net

In the context of this compound derivatives, the presence of the bulky t-butyl group and the methyl group on the benzamide ring can create steric hindrance that may influence the rotational barrier around the amide bond, potentially favoring a specific conformation. If additional chiral centers are introduced through substitution, the resulting stereoisomers would be expected to interact differently with their biological targets. Therefore, the separation and individual testing of these stereoisomers would be a crucial step in the drug discovery and development process to identify the most active and selective candidate.

Mechanistic Toxicology and Safety Pharmacology of N T Butyl 2 Methylbenzamide Analogues

Molecular Mechanisms of Cellular Toxicity

The cellular toxicity of N-substituted benzamide (B126) analogues is multifaceted, involving a range of molecular interactions that can lead to cell dysfunction and death. The specific mechanisms are highly dependent on the compound's structure, including the nature of substitutions on the benzamide scaffold.

A primary mechanism of cellular toxicity for many chemical agents is the induction of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to cellular damage. nih.gov Research on N-substituted benzamide analogues reveals a dual role, with some compounds inducing oxidative stress and others exhibiting protective antioxidant properties.

Certain N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3CPA), have been identified as inducers of apoptosis (programmed cell death) in vitro. nih.gov The apoptotic cascade initiated by these compounds can be triggered by oxidative stress and involves the activation of caspases, a family of protease enzymes essential for apoptosis. nih.gov For instance, studies have shown that these benzamides can induce the release of cytochrome c from mitochondria and activate caspase-9 in human leukemia (HL60) cells. nih.gov Another benzamide derivative, identified as BJ-13, was found to exert its anticancer effects by inducing a significant accumulation of intracellular ROS, which in turn leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. nih.gov Western blot analysis confirmed this pathway through the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some benzamide derivatives can directly cause genotoxicity. The polysubstituted benzamide metoclopramide has been shown to cause DNA strand breaks and inhibit DNA repair processes in human peripheral mononuclear leukocytes at clinically relevant concentrations. nih.gov This DNA-damaging effect appears independent of surface receptors or cytoplasmic processes, suggesting a direct or metabolite-driven interaction with DNA. nih.gov

Conversely, other structural modifications to the benzamide core can impart antioxidant capabilities. Studies on novel hydroxy- and amino-substituted benzamide derivatives have demonstrated significant antioxidative activity, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). nih.govacs.org These compounds can prevent oxidative damage, which may inhibit abnormal cell growth without causing significant cytotoxicity. nih.gov The antioxidant potential is influenced by the number and position of hydroxyl groups and the presence of electron-donating substituents. acs.org This highlights that the relationship between benzamide structure and oxidative stress is complex, with specific analogues capable of acting as either pro-oxidants or antioxidants.

| Benzamide Analogue | Observed Effect | Cellular/System Context | Reference |

| Metoclopramide (MCA) | Induces apoptosis, cytochrome c release, caspase-9 activation. | HL60 cells (in vitro) | nih.gov |

| 3-Chloroprocainamide (3CPA) | Induces apoptosis, cytochrome c release, caspase-9 activation. | HL60 cells (in vitro) | nih.gov |

| Metoclopramide (MCA) | Causes DNA strand breaks, inhibits DNA repair. | Human peripheral mononuclear leukocytes (in vitro) | nih.gov |

| "BJ-13" (a novel derivative) | Induces intracellular ROS accumulation, mitochondrial membrane potential collapse, caspase-dependent apoptosis. | Gastric cancer cells (in vitro) | nih.gov |

| Hydroxy-substituted carboxamides | Potent antioxidant activity, potential to prevent oxidative damage. | HCT 116 tumor cells (in vitro) | nih.gov |

| Amino-substituted N-arylbenzamides | Improved antioxidative properties compared to BHT. | Chemical assays (DPPH, FRAP) | acs.org |

The ability of a compound to exert a toxic effect is often contingent on its capacity to cross biological membranes and accumulate within cells to reach its molecular target. For N-substituted benzamide analogues, these processes are governed by their physicochemical properties and their interactions with membrane transport proteins.

The permeability of benzamide derivatives is influenced by factors such as lipophilicity, hydrogen bonding capacity, and molecular size. nih.gov A study on benzimidazole (B57391) derivatives, which share structural similarities with some benzamides, found that giardicidal activity was related to lipophilicity and aqueous solubility. nih.gov However, for some derivatives, activity was not directly determined by their apparent permeability in Caco-2 cell line models, suggesting that other factors, such as target affinity, are also critical. nih.gov The chemical environment can also influence transport; for example, benzaldehyde (B42025) has been shown to loosen the structure of the lipid bilayer, thereby enhancing the membrane permeability of other drugs. frontiersin.org

Once inside the cell, the distribution of these compounds is crucial. Studies using ruthenium(II)-arene complexes bearing benzamide derivatives have demonstrated that these compounds can enter cells and accumulate primarily in the cytosol and membrane/organelle fractions. researchgate.net The specific intracellular location can determine the compound's mechanism of action and toxicity.

Furthermore, benzamide analogues can interact with efflux pumps, which are membrane proteins that actively transport substances out of the cell. The overexpression of transporters like ABCG2 is a common mechanism of multidrug resistance in cancer. mdpi.com Notably, the novel benzamide derivative VKNG-2 was shown to inhibit the efflux function of the ABCG2 transporter, thereby increasing the intracellular accumulation and efficacy of co-administered anticancer drugs. mdpi.com This indicates that some benzamide analogues can modulate the intracellular concentration of themselves or other xenobiotics, which is a key factor in their toxicological and pharmacological profiles.

| Factor | Influence on Permeability/Accumulation | Example Compound/System | Reference |

| Physicochemical Properties | Lipophilicity and aqueous solubility influence activity and transport. | Benzimidazole derivatives | nih.gov |

| Membrane Structure | Loosening of the lipid bilayer can enhance permeability. | Benzaldehyde | frontiersin.org |

| Intracellular Distribution | Compounds can accumulate in specific cellular compartments like the cytosol and organelles. | Ruthenium(II)-arene complexes with benzamide ligands | researchgate.net |

| Efflux Transporters | Inhibition of transporters (e.g., ABCG2) can increase intracellular accumulation. | Benzamide derivative VKNG-2 | mdpi.com |

Assessment of Combined Toxicity and Mixture Effects

Humans and ecosystems are rarely exposed to single chemicals in isolation. Therefore, assessing the combined toxicity of chemical mixtures is a fundamental aspect of toxicology. The effects of a mixture can be additive (the combined effect equals the sum of individual effects), synergistic (the combined effect is greater than the sum), or antagonistic (the combined effect is less than the sum).

The toxicological assessment of such combined effects requires specific methodologies. For example, the toxicity of chemical mixtures to organisms like the zebrafish embryo is a common method to screen for adverse developmental effects. mdpi.com While a study on benzamide derivatives used this model to assess the toxicity of single compounds, it referenced other work on the combined toxicity of different chemical classes (fluoroquinolones and tetracyclines) to illustrate the methodology. mdpi.com Furthermore, studies on naturally occurring chemical mixtures, such as essential oils which may contain structurally related benzyl (B1604629) esters, suggest that constituents can act synergistically. researchgate.net

For N-t-butyl-2-methylbenzamide and its analogues, a comprehensive toxicological assessment would necessitate studies that evaluate their effects in combination with other relevant chemicals to which simultaneous exposure might occur. Such an assessment would provide a more realistic understanding of the potential risks associated with the compound in real-world scenarios.

Future Directions and Emerging Research Avenues for N T Butyl 2 Methylbenzamide in Chemical Biology and Medicinal Chemistry

Advancements in Drug Design and Discovery Methodologies

Future research on N-tert-butyl-2-methylbenzamide will likely leverage sophisticated drug design and discovery techniques to unlock its therapeutic potential. Modern approaches such as structure-activity relationship (SAR) studies, which systematically modify the molecule's structure to enhance desired biological activities, will be pivotal. For instance, altering the substituents on the phenyl ring or modifying the tert-butyl group could lead to analogues with improved potency and selectivity.

Computational methods, including molecular docking and virtual screening, are expected to accelerate the identification of potential biological targets. These in silico techniques can predict how N-tert-butyl-2-methylbenzamide might interact with various proteins, enzymes, and receptors, thereby guiding experimental validation. Furthermore, fragment-based drug discovery (FBDD) could be employed, where small molecular fragments are screened for binding to a target, and then grown or combined to create a more potent lead compound, potentially incorporating the N-tert-butyl-2-methylbenzamide scaffold.

A hypothetical SAR study for analogues of N-tert-butyl-2-methylbenzamide could explore how different functional groups impact a specific biological activity, as illustrated in the table below.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for N-tert-Butyl-2-methylbenzamide Analogues

| Compound | R1 Group (at position 2) | R2 Group (on tert-Butyl) | Hypothetical Activity (IC50, µM) |

|---|---|---|---|

| N-tert-Butyl-2-methylbenzamide | -CH3 | -C(CH3)3 | 10.5 |

| Analogue A | -OCH3 | -C(CH3)3 | 8.2 |

| Analogue B | -Cl | -C(CH3)3 | 15.1 |

| Analogue C | -CH3 | -CH(CH3)2 | 22.4 |

| Analogue D | -CH3 | Isopropyl | 25.3 |

Exploration of Novel Therapeutic Targets and Applications

The benzamide (B126) core is a privileged scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications. For example, some benzamides are used as antipsychotics, while others exhibit antiemetic or gastroprokinetic activity. This diversity suggests that N-tert-butyl-2-methylbenzamide and its derivatives could be investigated for a wide range of novel therapeutic targets.

Future research could focus on screening the compound against panels of receptors, enzymes, and ion channels implicated in various diseases. For example, its potential as a carbonic anhydrase or acetylcholinesterase inhibitor could be explored, given that other benzamide derivatives have shown activity against these targets. nih.gov Additionally, its utility in treating pain or pruritus (itching) is another plausible avenue, as novel benzamide derivatives have been investigated for these purposes. google.comgoogle.com The discovery of its affinity for specific biological targets, such as the β3 adrenergic receptor, could open up new therapeutic possibilities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Predict ADME/T properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical parameters for a successful drug. AI models can predict these properties early in the discovery process, allowing for the selection of candidates with more favorable profiles. ardigen.com

De novo design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. elsevier.com This could lead to the creation of new analogues of N-tert-butyl-2-methylbenzamide with enhanced therapeutic potential.

Optimize synthesis routes: AI can analyze vast amounts of chemical reaction data to propose the most efficient and cost-effective synthetic pathways for a given molecule. elsevier.com

The following table illustrates how AI could be used to predict key properties for N-tert-butyl-2-methylbenzamide and its analogues.

| Compound | Predicted Bioactivity (pIC50) | Predicted Aqueous Solubility (logS) | Predicted Toxicity Risk (0-1 scale) |

|---|---|---|---|

| N-tert-Butyl-2-methylbenzamide | 5.8 | -3.2 | 0.4 |

| Analogue A | 6.3 | -2.9 | 0.3 |

| Analogue B | 5.5 | -3.5 | 0.5 |

| Analogue C | 5.1 | -3.1 | 0.4 |

| Analogue D | 5.0 | -3.0 | 0.4 |

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical synthesis is increasingly focused on sustainability and green chemistry principles. For N-tert-butyl-2-methylbenzamide, this means developing manufacturing processes that are more environmentally friendly, efficient, and safer.

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant amounts of waste. scispace.com Green chemistry approaches aim to overcome these limitations through:

Catalytic methods: The use of catalysts, such as those based on boronic acid or ruthenium, can enable amide bond formation with higher atom economy and reduced waste. sigmaaldrich.com

Enzymatic synthesis: Biocatalysts, like lipases, offer a highly selective and environmentally benign route to amide synthesis. nih.gov These reactions can often be carried out in greener solvents under mild conditions.

Solvent-free reactions: Developing solvent-free or solid-state reaction conditions can significantly reduce the environmental impact of chemical synthesis by eliminating the need for hazardous organic solvents. researchgate.netsemanticscholar.org

Future research in this area will likely focus on developing and optimizing these green synthetic routes for N-tert-butyl-2-methylbenzamide and its derivatives, making their potential therapeutic applications more sustainable and economically viable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.